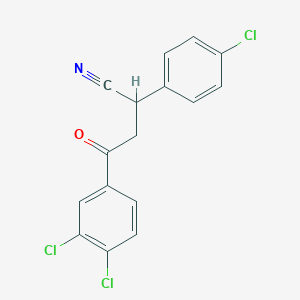
2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile (2-CPD) is a nitrile compound that has been studied extensively for its potential applications in various scientific fields. It is a colorless solid compound with a molecular weight of 302.97 g/mol. 2-CPD is a synthetic compound that is composed of four different molecules: two chlorine atoms, one phenyl group, and one oxobutane group. 2-CPD has been used in research for its potential applications in drug design, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Spectroscopic and Structural Characterization
Research on compounds closely related to 2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile, such as 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes, has involved detailed DFT and TD-DFT/PCM calculations. These studies have been aimed at determining molecular structure, spectroscopic characterization, and investigating NLO (Nonlinear Optical) and NBO (Natural Bond Orbital) analyses. The findings suggest potential applications in the fields of biological potentials and corrosion inhibition, highlighting the compound's versatility beyond its basic chemical properties (Wazzan, Al-Qurashi, & Faidallah, 2016).
Photocatalytic and Photoelectrochemical Applications
Research on 4-chlorophenol, a structurally similar compound, has led to the development of sensitive photoelectrochemical sensors for detecting toxic chlorinated organic pollutants. The study designed a sensor based on the heterojunction between BiPO4 nanocrystal and BiOCl nanosheet, demonstrating enhanced photoelectrochemical performance due to effective separation of photoinduced electron-hole pairs. This work signifies the potential for developing effective analytical methods for monitoring chlorophenolic compounds in water, showcasing the environmental applications of related chemical research (Yan et al., 2019).
Environmental Degradation and Removal
The removal and degradation of chlorophenolic compounds from the environment have been a significant focus of scientific research, given their toxicity and persistence. Advanced oxidation processes based on redox cycles, such as the Cr(III)/Cr(VI) system, have been explored for the oxidative degradation of 4-chlorophenol, a related compound. These studies highlight the potential for applying similar chemical principles in developing advanced oxidation technologies for the removal of toxic pollutants from water, thereby contributing to environmental protection and sustainability (Bokare & Choi, 2011).
Molecular Docking and Biological Activity
Further investigations into structurally related compounds have explored their biological activities through molecular docking studies. Research on derivatives like 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid has provided insights into their potential inhibitory effects on biological targets such as the Placenta growth factor (PIGF-1). Such studies offer a foundation for the development of novel pharmaceuticals and therapeutic agents, demonstrating the broader implications of research on chlorophenyl compounds in the medical and pharmaceutical fields (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO/c17-13-4-1-10(2-5-13)12(9-20)8-16(21)11-3-6-14(18)15(19)7-11/h1-7,12H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUMTAITXAMYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)C2=CC(=C(C=C2)Cl)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-([2,4'-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B2658497.png)

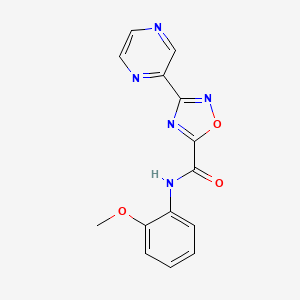
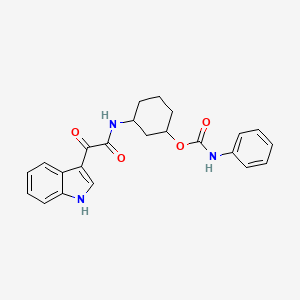
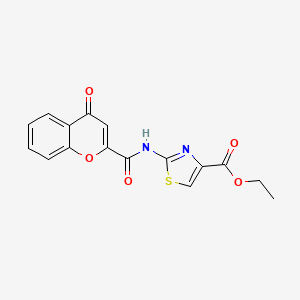
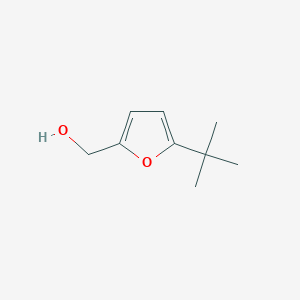

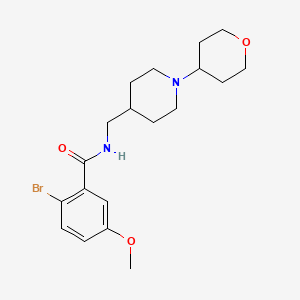

![5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one](/img/structure/B2658512.png)
![4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2658514.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2658516.png)